molecular formula C11H12ClN3 B13300248 N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13300248
M. Wt: 221.68 g/mol
InChI Key: REOILLPBFYWSOA-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine ( 1183511-53-6) is a chemical compound with the molecular formula C 11 H 12 ClN 3 and a molecular weight of 221.69 g/mol . As a pyrazole derivative, this compound belongs to a class of organic molecules known for their versatile applications in medicinal chemistry, drug discovery, and as valuable building blocks in organic synthesis . The structure features a 3-chlorobenzyl group attached to the amine functionality of a 1-methyl-1H-pyrazole ring, making it a useful intermediate for researchers developing novel pharmaceutical candidates or probing biochemical pathways. This amine-substituted pyrazole is offered for early-stage research and development purposes. Researchers can utilize this compound in the synthesis of more complex molecules, in the development of screening libraries for biological activity, or in academic studies investigating structure-activity relationships (SAR). All products are intended for Research Use Only and are not intended for diagnostic or therapeutic procedures in humans or animals .

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H12ClN3/c1-15-6-5-11(14-15)13-8-9-3-2-4-10(12)7-9/h2-7H,8H2,1H3,(H,13,14)

InChI Key

REOILLPBFYWSOA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

2.1. Starting Materials

  • Hydrazines or hydrazine derivatives
  • 1,3-Dicarbonyl compounds (e.g., acetylacetone or similar diketones)
  • Chlorinated or substituted phenyl compounds for subsequent N-alkylation

2.2. General Method

The pyrazole core, specifically 1-methyl-1H-pyrazol-3-amine , can be synthesized via the cyclization of hydrazines with 1,3-dicarbonyl compounds:

Hydrazine derivative + 1,3-dicarbonyl compound → Cyclization → Pyrazole ring formation

For example, the reaction of methylhydrazine with acetylacetone under acidic or basic conditions facilitates cyclization, yielding methyl-substituted pyrazoles.

Introduction of the (3-Chlorophenyl)methyl Group

3.1. N-Alkylation Approach

The key step involves N-alkylation of the pyrazole nitrogen with a suitable chlorophenylmethyl electrophile:

  • Reagent: 3-Chlorobenzyl halides (e.g., 3-chlorobenzyl chloride)
  • Conditions: Base (e.g., potassium carbonate or sodium hydride), solvent like DMF or acetonitrile, at room temperature or slightly elevated temperatures.

3.2. Reaction Scheme

Pyrazol-3-amine + 3-Chlorobenzyl chloride → N-[(3-Chlorophenyl)methyl]-pyrazol-3-amine

This nucleophilic substitution proceeds via the lone pair on the pyrazole nitrogen attacking the electrophilic carbon of the benzyl chloride, forming the N-alkylated product.

Methylation at the N-1 Position

The methyl group at the N-1 position of the pyrazole ring can be introduced via methylation of the pyrazole nitrogen:

  • Reagent: Methyl iodide or methyl sulfate
  • Conditions: Base such as potassium carbonate, in a polar aprotic solvent like acetone or DMF, under reflux.

Reaction:

Pyrazol-3-amine + methylating agent → 1-Methyl-1H-pyrazol-3-amine

This step ensures the N-1 position is methylated, completing the core structure.

Purification and Crystallization

The final product is purified through recrystallization or chromatography, often using solvents like ethanol, methanol, or cyclopentyl methyl ether, depending on the compound's solubility profile.

Summary of the Overall Synthetic Route

Step Description Reagents/Conditions Purpose
1 Cyclization to form pyrazole core Hydrazine + 1,3-dicarbonyl Pyrazole ring formation
2 N-alkylation with chlorophenylmethyl halide 3-Chlorobenzyl chloride + base Introduction of (3-chlorophenyl)methyl group
3 Methylation at N-1 Methyl iodide + base N-methylation of pyrazole
4 Purification Recrystallization/Chromatography Obtain pure compound

Data and Research Findings

  • Crystallization Techniques: Cooling crystallization and evaporative crystallization are used to obtain high-purity crystals, with seed crystals aiding in controlled nucleation.
  • Reaction Conditions: Temperatures typically range from 0°C to boiling point, with pH adjustments to optimize reaction efficiency and selectivity.
  • Analytical Characterization: Confirmed via melting point analysis (DSC), X-ray diffraction, and HPLC, ensuring high purity (>99%).

Additional Considerations

  • Alternative Routes: Using different chlorophenyl derivatives or protecting groups can optimize yields.
  • Polymorph Control: Specific polymorphs can be obtained by controlling crystallization parameters, which may influence bioavailability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Halogen Substitution Patterns

  • N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine : Features a 3-chloro substituent on the benzyl group. The meta-chloro position may sterically hinder interactions compared to para-substituted analogs .
  • N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine (CAS 1182928-33-1, ): Bromine’s larger atomic radius compared to chlorine may increase molecular weight (MW: ~255.7 g/mol) and alter π-π stacking interactions in supramolecular assemblies .

Heteroaromatic Replacements

  • 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS 956387-06-7, ): Replacement of the benzene ring with a thiophene increases electron richness, which could improve charge-transfer properties in materials science applications .

Pyrazole Core Modifications

Amine Position and Methylation

  • 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (): The amine at position 5 (vs.
  • 1-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0, ): The absence of a benzyl group reduces molecular weight (MW: 97.12 g/mol) and lipophilicity, making it more suitable for aqueous-phase reactions .

Functional Group Additions

  • 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 1226291-40-2, ): The trifluoromethyl group at position 3 increases metabolic resistance and electron-withdrawing effects, which are advantageous in agrochemicals .

Physicochemical and Spectral Properties

Compound Name Molecular Formula MW (g/mol) Key Spectral Data (NMR, IR) Notable Features
This compound C₁₁H₁₂ClN₃ 221.7 Not reported in evidence Meta-chloro substitution
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine () C₁₀H₁₀ClN₃ 207.7 ¹H NMR (CDCl₃): δ 6.20–7.79 (m, Ar-H) Para-chloro; amine at position 5
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine () C₁₀H₉ClFN₃ 225.7 IR: ν ~3298 cm⁻¹ (N-H stretch) Dual halogen substitution
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine () C₁₀H₇ClF₃N₃ 261.6 ¹H NMR: δ 8.87 (d, J = 2.0 Hz, pyrazole-H) Trifluoromethyl enhances stability

Biological Activity

N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazole core with a chlorophenyl substituent, which is crucial for its biological activity. The structural formula can be represented as follows:

C11H12ClN3\text{C}_{11}\text{H}_{12}\text{ClN}_3

This structure contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

A study evaluated several pyrazole derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range (0.08–12.07 μM), demonstrating their potency in inhibiting tubulin polymerization and inducing cell cycle arrest in the G2/M phase .

CompoundCell LineIC50 (μM)
5A5494.22
5MCF-75.33
5HCT-1163.46
5PC-31.48

These findings suggest that this compound may act through mechanisms involving the inhibition of key signaling pathways such as EGFR and p38 MAPK .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Research indicates that these compounds can inhibit the release of pro-inflammatory cytokines such as TNF-alpha.

In vivo studies demonstrated that certain pyrazole derivatives reduced microglial activation and astrocyte proliferation in LPS-injected mice models. The most active compounds showed significant inhibition of LPS-induced TNF-alpha release, suggesting their potential as therapeutic agents for neuroinflammatory conditions .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens.

In Vitro Studies

In vitro assays revealed promising antifungal activity against strains such as Candida albicans and Aspergillus niger. The compound displayed effective inhibition with minimum inhibitory concentration (MIC) values comparable to established antifungal agents .

PathogenMIC (μg/mL)
Candida albicans16
Aspergillus niger32

These results indicate that the compound could serve as a lead for developing new antifungal therapies.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine?

  • Methodology : The compound is synthesized via condensation of 3-chlorophenylhydrazine with β-diketones (e.g., 3-methyl-2-butanone) under acidic conditions (acetic acid) at elevated temperatures. Catalysts like cesium carbonate and copper(I) bromide enhance regioselectivity and yield .
  • Key Steps :

  • Reaction Optimization : Use of polar aprotic solvents (e.g., DMF) and reflux conditions (80–100°C) improves reaction efficiency.
  • Purification : Chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .

Q. What spectroscopic techniques are critical for structural characterization?

  • Primary Methods :

  • NMR : 1H^1H and 13C^13C NMR confirm substitution patterns (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, chlorophenyl protons at δ 7.2–7.4 ppm) .
  • HRMS : Validates molecular weight (e.g., m/z 235.06 [M+H]+^+ for C11_{11}H11_{11}ClN3_3) .
    • Supplementary Data : IR spectroscopy identifies amine N–H stretches (~3300 cm1^{-1}) and aromatic C–Cl vibrations (~750 cm1^{-1}) .

Q. How does the 3-chlorophenyl substituent influence physicochemical properties?

  • Lipophilicity : The chloro group increases logP (~2.1), enhancing membrane permeability compared to non-halogenated analogs.
  • Electronic Effects : The electron-withdrawing Cl group stabilizes the pyrazole ring, affecting reactivity in substitution reactions .

Advanced Research Questions

Q. How can regioselectivity be controlled during pyrazole ring formation?

  • Strategies :

  • Directed Metalation : Use of directing groups (e.g., –NH2_2) on the pyrazole ring guides functionalization at specific positions .
  • Catalytic Systems : Copper(I) or palladium catalysts enable selective cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
    • Case Study : Substituting 3-chlorophenylhydrazine with 4-chloro analogs shifts regioselectivity from C-5 to C-4 on the pyrazole ring, altering bioactivity .

Q. What experimental approaches resolve contradictions in reported biological activities?

  • Data Reconciliation :

  • Assay Variability : Compare IC50_{50} values across cell lines (e.g., HEK-293 vs. SH-SY5Y) to account for receptor expression differences .
  • Purity Validation : Use HPLC (≥99% purity) to exclude confounding effects from synthetic byproducts .
    • Structural Analog Analysis :
AnalogSubstituentSerotonin Receptor Binding (Ki_i, nM)
3-ClChlorophenyl12.3 ± 1.2
3-FFluorophenyl8.7 ± 0.9
Fluorine’s electronegativity enhances binding affinity compared to chlorine.

Q. How can the 3-chlorophenyl group be modified to enhance target selectivity?

  • Chemical Modifications :

  • Nucleophilic Aromatic Substitution : Replace Cl with –NH2_2 or –SH using ammonia or thiourea under high-temperature conditions .
  • Cross-Coupling : Introduce bioisosteres (e.g., trifluoromethyl) via palladium-catalyzed reactions to improve metabolic stability .
    • Biological Impact :
  • Case Study : Replacing Cl with –CF3_3 reduces off-target interactions with dopamine receptors by 40% while maintaining serotonin receptor activity .

Q. What computational tools predict interaction mechanisms with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to serotonin receptors (e.g., 5-HT2A_{2A}), identifying key interactions (e.g., hydrogen bonds with Asp155) .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, correlating with in vitro efficacy .

Data Contradiction Analysis

Q. Why do studies report conflicting results on neuropharmacological activity?

  • Key Variables :

  • Species Differences : Rodent vs. human serotonin receptor isoforms exhibit varying ligand-binding pockets .
  • Dosing Regimens : Acute vs. chronic administration alters receptor desensitization profiles.
    • Resolution Workflow :

Validate compound identity via HRMS and NMR.

Standardize assays (e.g., cAMP accumulation vs. calcium flux).

Cross-test analogs to isolate substituent effects .

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